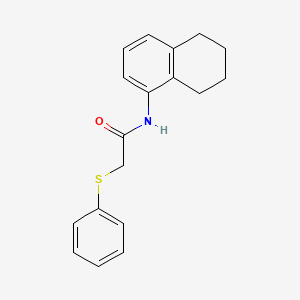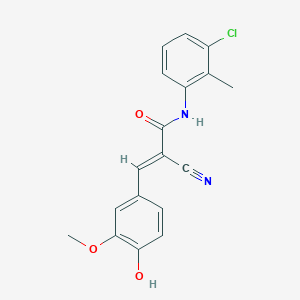
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as PTN, is a chemical compound that belongs to the class of thioacetamide derivatives. PTN has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用機序
The exact mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation and pain. This compound may also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation.
実験室実験の利点と制限
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. This compound has also been shown to have low toxicity in animal models, making it a potentially useful tool for studying the effects of inflammation and oxidative stress in vitro and in vivo. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which may make it difficult to use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential avenue of research is to further elucidate the mechanism of action of this compound, particularly its effects on COX-2 and NF-κB. Another potential area of research is to investigate the potential use of this compound as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine the efficacy and safety of this compound in animal models of inflammation and cancer, as well as in human clinical trials. Finally, the development of new synthesis methods for this compound may lead to improved yields and increased availability for research purposes.
合成法
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthioacetophenone. This intermediate is then reacted with tetralin in the presence of sodium ethoxide to yield this compound. The overall yield of this synthesis method is approximately 35%.
科学的研究の応用
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential applications in pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. This compound has also been shown to have anticancer activity, particularly against breast cancer cells. In addition, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
特性
IUPAC Name |
2-phenylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-3,6,8-10,12H,4-5,7,11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHHHSIHUOFSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)





![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)